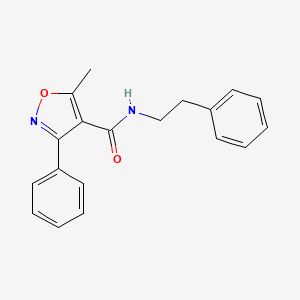![molecular formula C16H16O4S B5706333 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5706333.png)
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, MDPV has also been the subject of scientific research due to its potential medicinal properties.
Wirkmechanismus
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone works by inhibiting the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood and attention. By blocking the reuptake of these neurotransmitters, 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone increases their levels in the brain, leading to feelings of euphoria, increased energy, and improved focus.
Biochemical and Physiological Effects:
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to decreased blood flow to certain organs. Additionally, 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone can cause psychological effects such as anxiety, paranoia, and hallucinations.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been used in laboratory experiments to study its effects on the brain and behavior. However, its use is limited due to its potential for abuse and dependence. Additionally, the effects of 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone can vary depending on the dose and route of administration, making it difficult to control for these variables in experiments.
Zukünftige Richtungen
Despite the potential medicinal properties of 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, its use as a recreational drug has led to it being classified as a Schedule I controlled substance in the United States. However, research on 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone and other synthetic cathinones is ongoing, with a focus on understanding their mechanisms of action and potential therapeutic uses. In the future, it may be possible to develop safer and more effective drugs based on the structure and properties of 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone.
Synthesemethoden
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone can be synthesized through a series of chemical reactions involving p-toluenesulfonyl chloride, 3-methoxyphenylacetic acid, and 4-methylphenylacetic acid. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been studied for its potential use in treating various medical conditions, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Research has shown that 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has a high affinity for the dopamine and norepinephrine transporters, which are involved in the regulation of mood and attention. This suggests that 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone may be able to increase the levels of these neurotransmitters in the brain, leading to improvements in mood and attention.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-2-(4-methylphenyl)sulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4S/c1-12-6-8-15(9-7-12)21(18,19)11-16(17)13-4-3-5-14(10-13)20-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYLMAYRZVQHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5706263.png)


![2,2,2-trichloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5706277.png)
![isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5706279.png)

![1-(4-methylbenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5706303.png)





![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5706352.png)